

# Application Notes and Protocols for Luvesilocin Administration in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Luvesilocin*

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These application notes provide a comprehensive overview of the administration routes for **Luvesilocin** (RE104) investigated in clinical trials. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

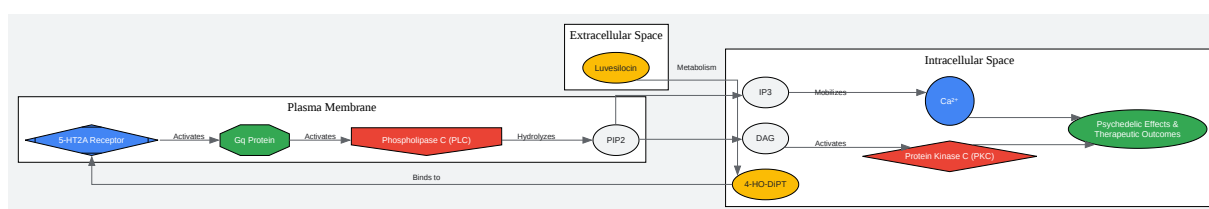
## Introduction

**Luvesilocin** is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a psychedelic compound.<sup>[1][2]</sup> It is being developed as a potential fast-acting therapeutic for various mental health conditions, including postpartum depression.<sup>[3][4]</sup> **Luvesilocin's** therapeutic effects are primarily mediated through its active metabolite, 4-HO-DiPT, which acts as a serotonin 5-HT<sub>2A</sub> receptor agonist.<sup>[1]</sup> Clinical trials have predominantly focused on the subcutaneous route of administration to ensure rapid and consistent bioavailability.<sup>[2]</sup> While the active metabolite, 4-HO-DiPT, has a history of oral use, specific clinical trial data on the oral administration of the prodrug **Luvesilocin** is not publicly available.<sup>[5][6]</sup>

## Mechanism of Action and Signaling Pathway

**Luvesilocin** is rapidly converted to its active metabolite, 4-HO-DiPT, in the body.<sup>[2]</sup> 4-HO-DiPT exerts its psychedelic and potential therapeutic effects by acting as an agonist at the serotonin 2A (5-HT<sub>2A</sub>) receptor, a G-protein coupled receptor (GPCR). The binding of 4-HO-DiPT to the 5-HT<sub>2A</sub> receptor initiates an intracellular signaling cascade, primarily through the Gq alpha

subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) stores, while DAG activates protein kinase C (PKC). These downstream events are believed to underlie the profound alterations in perception, mood, and cognition associated with psychedelic compounds.



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**Figure 1:** 5-HT<sub>2A</sub> Receptor Signaling Pathway for **Luvesillocin**'s Active Metabolite.

## Administration Routes in Clinical Trials

To date, clinical trials have primarily utilized the subcutaneous route for **Luvesillocin** administration. Information regarding a dedicated oral **Luvesillocin** clinical trial is not available. However, based on the known oral activity of its active metabolite, 4-HO-DiPT, a hypothetical protocol for oral administration is also presented for comparative purposes.

## Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of **Luvesillocin**'s active metabolite, 4-HO-DiPT, following subcutaneous administration of **Luvesillocin** and oral administration of 4-HO-DiPT.

Parameter	Subcutaneous Luvesilocin (RE104)	Oral 4-HO-DiPT (Iprocin)
Dose Range	5 mg - 40 mg[1]	15 mg - 20 mg (anecdotal)[5]
Time to Peak Plasma Concentration (Tmax)	~1.25 hours[2]	15 - 30 minutes (onset of effects)[7]
Elimination Half-life (t½)	~3 hours[2]	2 - 3 hours (duration of effects) [5]
Duration of Psychoactive Effects	3 - 4 hours[4]	2 - 3 hours[5]

Note: Data for oral 4-HO-DiPT is based on historical reports and not from controlled clinical trials of **Luvesilocin**.

## Experimental Protocols

This protocol is based on the methodology employed in the Phase 1 and 2 clinical trials of **Luvesilocin** (RE104).[1][4][8]

Objective: To administer a precise dose of **Luvesilocin** for rapid systemic absorption and evaluation of its safety, tolerability, pharmacokinetics, and efficacy.

Materials:

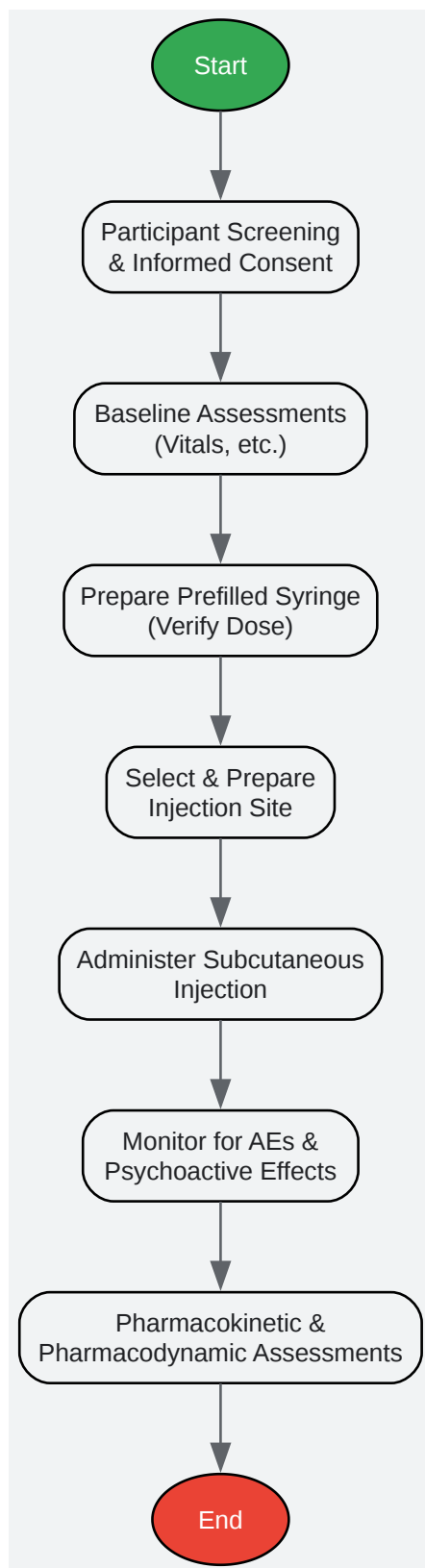
- **Luvesilocin** (RE104) for injection, sterile solution
- Prefilled syringes
- Sterile needles (e.g., 25-27 gauge)
- Alcohol swabs
- Sterile gauze
- Sharps disposal container

- Personal protective equipment (gloves)

Procedure:

- Participant Preparation:
  - Ensure the participant has provided informed consent.
  - Record baseline vital signs and conduct any pre-dose assessments as per the study protocol.
  - The participant should be in a comfortable and monitored setting.
- Dose Preparation:
  - **Luvesilocin** is provided in prefilled syringes for specific dose cohorts (e.g., 5 mg, 11 mg, 22 mg, 30 mg, 33 mg, 38 mg, 40 mg, 44 mg).<sup>[1]</sup>
  - Verify the dose and expiration date on the syringe.
- Site Selection and Preparation:
  - Select an appropriate subcutaneous injection site, such as the abdomen (avoiding the navel), upper thigh, or upper arm.
  - Cleanse the selected site with an alcohol swab and allow it to air dry completely.
- Injection:
  - Pinch a fold of skin at the injection site.
  - Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.
  - Slowly depress the plunger to inject the medication.
  - Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not massage the injection site.
- Post-Administration Monitoring:

- Dispose of the needle and syringe in a sharps container.
- Monitor the participant for acute adverse events and psychoactive effects.
- Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points as per the study protocol.



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**Figure 2:** Experimental Workflow for Subcutaneous **Luvesillocin** Administration.

This hypothetical protocol is based on the known oral activity of **Luvesilocin**'s active metabolite, 4-HO-DiPT, and general procedures for oral drug administration in clinical trials. This protocol has not been specifically reported for **Luvesilocin**.

Objective: To administer an oral formulation of **Luvesilocin** to assess its safety, tolerability, and pharmacokinetic profile, for comparison with the subcutaneous route.

Materials:

- **Luvesilocin** oral formulation (e.g., capsules, tablets, or a solution).
- Water.
- Dosing cups.

Procedure:

- Participant Preparation:
  - Ensure the participant has provided informed consent.
  - Instruct the participant to fast for a specified period (e.g., overnight) before dosing, if required by the protocol.
  - Record baseline vital signs and conduct any pre-dose assessments.
- Dose Preparation:
  - The oral formulation of **Luvesilocin** would be prepared and packaged according to GMP standards for a specific dose.
  - Verify the dose and expiration date.
- Administration:
  - The participant should be in a comfortable, upright position.
  - Administer the oral formulation with a standardized volume of water.

- Confirm that the participant has swallowed the entire dose.
- Post-Administration Monitoring:
  - Monitor the participant for the onset of psychoactive effects and any adverse events.
  - Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points.
  - Control for food and drink intake post-dose as per the study protocol.

## Safety and Tolerability

In Phase 1 and 2 clinical trials, subcutaneous **Luvesilocin** was generally well-tolerated.[1][9] The most commonly reported adverse events were mild to moderate and included nausea, headache, and asymptomatic sinus tachycardia.[1][10] No serious adverse events were reported in the Phase 1 study.[1]

## Conclusion

The subcutaneous administration of **Luvesilocin** has been the primary route investigated in clinical trials, demonstrating a favorable pharmacokinetic profile with a rapid onset and a short duration of action. This makes it a promising candidate for in-clinic psychedelic-assisted therapy. While the oral administration of its active metabolite has been reported, further clinical research is needed to establish the safety, tolerability, and pharmacokinetic profile of an oral **Luvesilocin** formulation. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this novel psychedelic compound.

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Address: 3281 E Guasti Rd

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